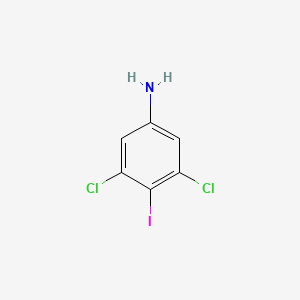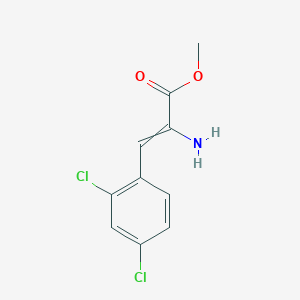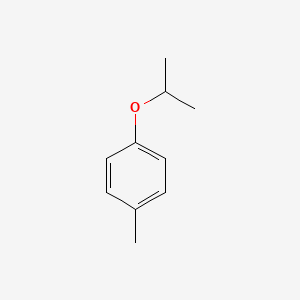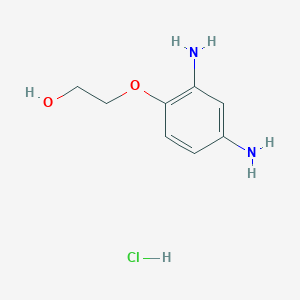![molecular formula C12H11F4N3 B11728019 1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties
準備方法
The synthesis of 1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzyl chloride and 2,2-difluoroethylamine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2,3-difluorobenzyl chloride reacts with 2,2-difluoroethylamine in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
科学的研究の応用
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs due to its unique structural features and biological activity.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide, leveraging its fluorinated structure for enhanced efficacy and stability.
Materials Science:
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, enhancing its binding affinity and specificity. The compound may act on enzymes or receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar fluorinated compounds:
1-(2,2,2-trifluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.
1-(2,2-difluoroethyl)-N-[(2,4-difluorophenyl)methyl]-1H-pyrazol-4-amine: The position of the fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
1-(2,2-difluoroethyl)-N-[(3,4-difluorophenyl)methyl]-1H-pyrazol-4-amine: Similar to the previous compound, the different substitution pattern on the phenyl ring can lead to variations in its chemical and biological properties.
特性
分子式 |
C12H11F4N3 |
|---|---|
分子量 |
273.23 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H11F4N3/c13-10-3-1-2-8(12(10)16)4-17-9-5-18-19(6-9)7-11(14)15/h1-3,5-6,11,17H,4,7H2 |
InChIキー |
WCNJLSHEJVXXNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=CN(N=C2)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)
![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)




![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727994.png)

